2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Overview
Description
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 519150-65-3 . It is used for proteomics research . The IUPAC name for this compound is 2-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .
Molecular Structure Analysis
The molecular weight of this compound is 256.3 . The InChI key for this compound is SJUVKSDEXHEPSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Analytical Chemistry
This compound is utilized in analytical chemistry for the development of new analytical methods. Its unique structure allows for the creation of specific sensors and indicators that can detect the presence of other substances through molecular interactions. For instance, it can be used in chromatography and spectroscopy techniques, such as HPLC and NMR, to analyze the composition of complex mixtures .
Pharmaceutical Research
In pharmaceutical research, this chemical serves as a building block for the synthesis of potential drug candidates. It can be modified to produce derivatives with various biological activities. Researchers explore its efficacy in treating diseases by observing its interaction with biological targets, such as enzymes or receptors .
Material Science
The compound’s molecular structure is beneficial in material science, where it can be incorporated into polymers or coatings to enhance material properties. For example, it could improve the thermal stability or mechanical strength of materials used in high-stress environments .
Biochemistry
Biochemists may employ this compound in studying enzyme kinetics and substrate specificity. Its interaction with enzymes can provide insights into enzyme mechanisms and help in designing enzyme inhibitors, which are valuable in understanding metabolic pathways and developing medications .
Organic Synthesis
As an intermediate in organic synthesis, this compound is instrumental in constructing complex organic molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of a wide range of organic compounds with diverse properties .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be investigated for its potential use as a precursor for the synthesis of agrochemicals. Its structural features might be advantageous in creating compounds that can act as pesticides or herbicides, contributing to crop protection strategies .
Environmental Science
Environmental scientists might explore the use of this compound in the detection and removal of pollutants. Its chemical properties could make it suitable for use in sensors that detect environmental contaminants or in materials that help in the sequestration and breakdown of harmful substances .
Chemical Education
Lastly, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand theoretical concepts in organic chemistry and analytical methods .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXCOSDEJMXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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